Methyl 4-((dimethylamino)methyl)benzoate
Overview
Description
Methyl 4-((dimethylamino)methyl)benzoate, also known as Methyl 4-(dimethylamino)benzoate, is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . This compound is a substituted benzoic acid that acts as an inhibitor of ultraviolet-mediated damage to skin . It is a biotransformation product of 2-ethylhexyl 4-(N,N-dimethylaminobenzo)benzoate (EDP), a widely used UV filter in sunscreen cosmetics and other cosmetic products .
Molecular Structure Analysis
The molecular structure of Methyl 4-((dimethylamino)methyl)benzoate consists of a benzoic acid core with a dimethylamino group and a methyl ester group attached . The presence of these functional groups may influence the compound’s reactivity and physical properties.Scientific Research Applications
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Flavor and Perfume Industry
- Application Summary : Methyl 4-methoxybenzoate, a compound similar to Methyl 4-((dimethylamino)methyl)benzoate, is used in the flavor and perfume industry as a synthetic flavoring substance due to its sweet herbal anis aroma, which gives an impression of lilac or magnolia .
- Results or Outcomes : The result is a range of products with a sweet herbal anis aroma, which can be used in various consumer goods .
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Chemical Synthesis
- Application Summary : Methyl 4-((dimethylamino)methyl)benzoate may be used in chemical synthesis, as suggested by a study that discusses the application of catalysts in the synthesis of similar compounds .
- Method of Application : The specific methods of application in chemical synthesis involve complex procedures that are usually carried out in a laboratory setting. This often includes the use of catalysts and controlled conditions to facilitate the reaction .
- Results or Outcomes : The outcome of such processes is the successful synthesis of the desired compound, which can then be used in further research or industrial applications .
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Chemical Data Analysis
- Application Summary : Methyl 4-((dimethylamino)methyl)benzoate is often used in chemical data analysis, where its molecular structure and properties are studied .
- Method of Application : This involves using various analytical techniques, such as mass spectrometry and infrared spectroscopy, to study the compound’s structure and properties .
- Results or Outcomes : The results of these analyses can provide valuable information about the compound, such as its molecular weight and chemical structure .
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Chemical Database
- Application Summary : Methyl 4-((dimethylamino)methyl)benzoate is listed in chemical databases like ChemSpider, where its molecular formula, average mass, monoisotopic mass, and other details are provided .
- Method of Application : These databases are used by researchers and scientists to access detailed information about various compounds .
- Results or Outcomes : The availability of this information can facilitate research and development activities in various scientific fields .
Safety And Hazards
While specific safety data for Methyl 4-((dimethylamino)methyl)benzoate is not provided in the search results, general safety precautions for handling similar chemicals include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation . It’s also important to avoid dust formation and ingestion or inhalation of the compound .
properties
IUPAC Name |
methyl 4-[(dimethylamino)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-9-4-6-10(7-5-9)11(13)14-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMRUPQVRWFJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494163 | |
Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((dimethylamino)methyl)benzoate | |
CAS RN |
18153-53-2 | |
Record name | Methyl 4-[(dimethylamino)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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